Potency Advantage vs. STF-1084
Enpp-1-IN-15 exhibits a Ki of 0.00586 nM against ENPP1 [1], representing a >5,500-fold improvement in binding affinity compared to the widely used tool compound STF-1084, which has a reported apparent Ki (Ki,app) of 110 nM in a 32P-cGAMP TLC assay [2]. This substantial difference in potency is critical for applications requiring complete or near-complete inhibition of ENPP1 at low compound concentrations.
STF-1084 Ki,app: 110 nM
Reported ~18,771-fold lower Ki
| Evidence Dimension | Inhibition Constant (Ki) for ENPP1 |
|---|---|
| Target Compound Data | 0.00586 nM |
| Comparator Or Baseline | STF-1084 (Ki,app = 110 nM) |
| Quantified Difference | ~18,771-fold lower Ki for Enpp-1-IN-15 |
| Conditions | In vitro biochemical assay for Enpp-1-IN-15; 32P-cGAMP TLC assay at pH 7.5 with purified mouse ENPP1 for STF-1084 |
Why This Matters
The extreme potency of Enpp-1-IN-15 allows for the use of significantly lower compound concentrations to achieve complete target engagement, reducing the risk of off-target effects and compound-related toxicity in sensitive cellular and in vivo models.
- [1] Cogan, D. A., et al. Triazolopyrimidine and imidazolopyrimidine inhibitors of ENPP1. Patent WO2021257614A1, December 23, 2021. View Source
- [2] Carozza, J. A., et al. Development of a cell impermeable ENPP1 inhibitor to enhance extracellular cGAMP activity. Nature Communications, 2021, 12, 2834. View Source
